molecular formula C5H10N4 B13527897 methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine

methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine

Cat. No.: B13527897
M. Wt: 126.16 g/mol
InChI Key: LHMZYMGVGMFPFJ-UHFFFAOYSA-N
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Description

Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine is a triazole-based secondary amine with the molecular formula C₆H₁₁N₅. It features a 1,2,4-triazole ring substituted with a methyl group at the 3-position and a methylamine group attached via a methylene (-CH₂-) linker at the 5-position.

Properties

IUPAC Name

N-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4-7-5(3-6-2)9-8-4/h6H,3H2,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMZYMGVGMFPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine typically involves the reaction of 3-methyl-1H-1,2,4-triazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-methyl-1H-1,2,4-triazole+formaldehyde+methylamineThis compound\text{3-methyl-1H-1,2,4-triazole} + \text{formaldehyde} + \text{methylamine} \rightarrow \text{this compound} 3-methyl-1H-1,2,4-triazole+formaldehyde+methylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce triazole amines.

Scientific Research Applications

Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Key Properties:

  • Synthesis: Prepared via condensation of aminoguanidine bicarbonate with acetic acid, followed by reflux in toluene using a Dean-Stark apparatus to remove water. The product is isolated as a white precipitate .
  • Spectroscopic Data :
    • ¹H-NMR (DMSO) : δ 8.7–8.0 (broad, NH₂), δ 7.3–5.8 (broad, triazole NH), δ 2.13 (s, CH₃) .
    • IR : Strong N-H stretches (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Structural Analogues of 1,2,4-Triazole Derivatives

Table 1: Structural and Functional Comparison
Compound Name Substituents on Triazole Ring Amine Group Key Applications/Activity References
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine 3-CH₃, 5-CH₂NHCH₃ Secondary amine Antimicrobial intermediate
3-Amino-5-methyl-1,2,4-triazole 3-NH₂, 5-CH₃ Primary amine Pharmaceutical intermediate
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine 1-Ph, 4-CH₂N(CH₃)₂ Tertiary amine Antistaphylococcal activity
3-Phenyl-1H-1,2,4-triazol-5-amine 3-Ph, 5-NH₂ Primary amine Crystal structure studies
1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine 1-CH₂CH₃, 3-CH₃, 5-NH₂ Primary amine Life science research
Key Observations:

Substituent Effects on Bioactivity :

  • The methyl group at the 3-position enhances π-electron interactions with enzyme active sites, improving antimicrobial activity compared to cycloalkyl or halogenated analogues (e.g., 2-(3-cycloalkyl-1H-1,2,4-triazol-5-yl)anilines) .
  • Halogenation (e.g., fluorine in {[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine) increases metabolic stability but may reduce solubility .

Amine Group Influence: Secondary amines (e.g., this compound) exhibit better membrane permeability than primary amines (e.g., 3-amino-5-methyl-1,2,4-triazole) due to reduced polarity . Tertiary amines (e.g., dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine) show enhanced antistaphylococcal activity, likely due to steric effects that optimize binding .

Crystallographic Insights :

  • Planarity of the triazole ring is critical for target interactions. For example, 3-phenyl-1H-1,2,4-triazol-5-amine exhibits a dihedral angle of 2.3° between the phenyl and triazole rings, maintaining near-planar geometry for effective π-stacking .

Biological Activity

Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and antiparasitic properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with biological targets. The structure can be represented as follows:

Methyl 3 methyl 1H 1 2 4 triazol 5 yl methyl amine\text{Methyl 3 methyl 1H 1 2 4 triazol 5 yl methyl amine}

This structure allows for various interactions with enzymes and receptors, influencing metabolic pathways and microbial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results suggest that the compound has the potential to be developed as an antimicrobial agent .

Antifungal Properties

The antifungal activity of this compound has also been explored. It was found to inhibit the growth of several fungi, including Aspergillus niger and Candida albicans. The following table summarizes the antifungal efficacy:

Fungal Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Aspergillus niger2025 µg/mL
Candida albicans2220 µg/mL

The mechanism of action appears to involve disruption of fungal cell wall synthesis .

Antiparasitic Activity

This compound has shown promise as an antiparasitic agent. In vitro studies demonstrated its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The following data illustrates its antiparasitic potential:

Treatment Effect on Parasite Load (%)
Control0
Compound Treatment85

This significant reduction in parasite load indicates strong antiparasitic activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in cell wall synthesis and metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity related to microbial growth and survival.
  • Cell Membrane Disruption : The compound potentially disrupts the integrity of microbial cell membranes.

Case Studies

Several studies have focused on the biological effects of this compound:

  • A study conducted on mice infected with T. cruzi showed that treatment with this compound resulted in a significant increase in CD8+ T cells with a central memory phenotype, correlating with reduced parasite levels .
  • Another investigation assessed the compound's antifungal properties in combination with other agents like tacrolimus and cyproconazole, demonstrating enhanced efficacy against resistant fungal strains .

Q & A

Q. What are the established synthetic routes for methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazole derivatives often involves nucleophilic substitution or condensation reactions. For example, 3-methyl-1H-1,2,4-triazole-5-amine (a related compound) is synthesized by refluxing aminoguanidine bicarbonate with acetic acid in toluene using a Dean-Stark apparatus to remove water, followed by 22 hours of stirring at 120°C . Key considerations include:

  • Reagent ratios : A 1.5% excess of acetic acid ensures complete reaction.
  • Solvent choice : Toluene aids in azeotropic water removal.
  • Work-up : Filtering the precipitate and washing with diethyl ether improves purity.
    Table 1 : Example Synthesis Parameters
ReagentQuantityTemperatureTimeYield
Aminoguanidine bicarbonate1 eq120°C22 h~75%
Acetic acid1.015 eqReflux--

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

  • NMR : Broad signals in DMSO (δ8.7–8.0 for NH₂; δ7.3–5.8 for NH) indicate hydrogen bonding. The methyl group appears as a singlet (~δ2.13) . Use deuterated solvents and variable-temperature NMR to resolve overlapping peaks.
  • IR : Confirm NH/amine stretches (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving tautomerism or stereochemical ambiguities .

Q. What are the primary research applications of this compound in academia?

Methodological Answer:

  • Medicinal chemistry : Acts as a scaffold for antimicrobial agents due to its triazole core, which interacts with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Agrochemical development : Used to synthesize fungicides by modifying the methyl and amine substituents .
  • Coordination chemistry : Serves as a ligand for transition metals (e.g., Cu²⁺) in catalytic studies .

Advanced Research Questions

Q. How can annular tautomerism in the triazole ring complicate structural analysis, and what strategies address this?

Methodological Answer: The compound may exhibit tautomerism between 3-methyl-1H-1,2,4-triazol-5-amine and 5-methyl-1H-1,2,4-triazol-3-amine forms. Strategies include:

  • X-ray crystallography : Resolves tautomeric states by identifying bond lengths (e.g., C–N bonds: 1.337 Å for planar vs. 1.372 Å for non-planar configurations) .
  • DFT calculations : Predict stable tautomers using Gaussian or ORCA software .
  • Solid-state NMR : Differentiates tautomers via ¹⁵N chemical shifts .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., CYP450 enzymes). PASS Online predicts anti-inflammatory or antimicrobial potential .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at benzyl position) with activity using Hammett constants .
    Table 2 : Example Docking Scores for Derivatives
DerivativeTarget ProteinDocking Score (kcal/mol)
4-Fluoro-benzyl analogCYP51-9.2
Methylamine derivativeDHFR-8.7

Q. How are conflicting crystallographic and spectroscopic data reconciled in structural studies?

Methodological Answer:

  • Multi-technique validation : Cross-validate X-ray data with solid-state IR and 2D NMR (e.g., HSQC, HMBC) .
  • Dynamic effects : Use variable-temperature XRD to assess thermal motion artifacts .
  • Software tools : SHELXL (for refinement) and Mercury (for visualization) identify disordered atoms or hydrogen bonding networks .

Q. What advanced purification techniques are recommended for isolating labile intermediates?

Methodological Answer:

  • Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for XRD .
  • HPLC-MS : Monitor reaction progress with C18 columns (acetonitrile/water + 0.1% TFA) .

Q. How can reaction pathways be optimized for scale-up in academic settings?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time from 22 hours to <2 hours (e.g., 100°C, 300 W) while maintaining yields >70% .
  • Catalyst screening : Test K₂CO₃ vs. Cs₂CO₃ for base-sensitive steps to minimize side reactions .
  • In-line analytics : Use ReactIR to monitor intermediates in real time .

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